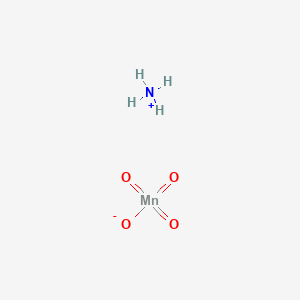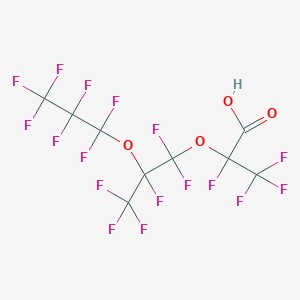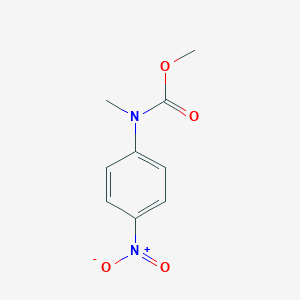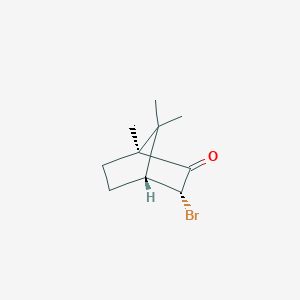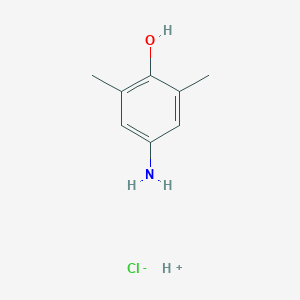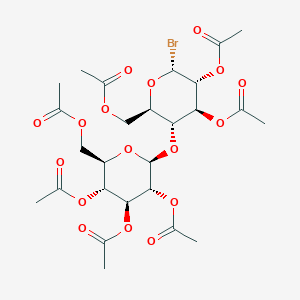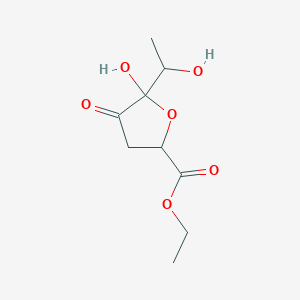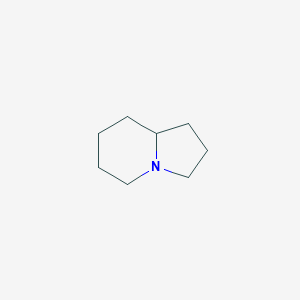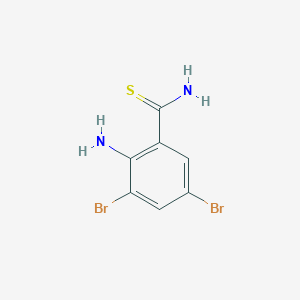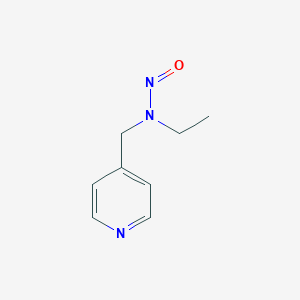
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide, also known as EPND, is a chemical compound that has gained attention in the scientific community for its potential applications in research. EPND is a nitrous oxide donor that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways and disease mechanisms. In
作用機序
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide releases nitrous oxide through a process known as diazeniumdiolation, in which the nitrous acid moiety is transferred to the amine group of N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide, forming a diazeniumdiolate intermediate that rapidly decomposes to release nitrous oxide. The released nitrous oxide then activates sGC, leading to downstream effects such as cGMP production and smooth muscle relaxation.
生化学的および生理学的効果
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has various biochemical and physiological effects that make it a useful tool for studying cellular signaling pathways and disease mechanisms. N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to induce vasodilation, decrease platelet aggregation, and inhibit cancer cell proliferation. Additionally, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to modulate neurotransmitter release and synaptic plasticity, suggesting a potential role in cognitive function and neurological disorders.
実験室実験の利点と制限
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has several advantages for lab experiments, including its ability to release nitrous oxide in a controlled manner and its solubility in organic solvents. However, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has several potential future directions for research, including its use in studying the role of nitrous oxide in cardiovascular disease, cancer, and neurological disorders. Additionally, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide may have applications in drug discovery, as it has been shown to inhibit cancer cell proliferation and induce apoptosis. Further studies are needed to elucidate the mechanisms underlying the effects of N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide and to determine its potential therapeutic applications.
合成法
The synthesis of N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide involves the reaction of N-ethylpyridine-4-carboxamide with nitrous acid in the presence of a reducing agent such as sodium nitrite. The resulting N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide product is a yellow, crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane. The purity of the N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been used in various scientific research applications due to its ability to release nitrous oxide, a potent signaling molecule that plays a crucial role in cellular processes such as vasodilation, neurotransmission, and inflammation. N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to activate the soluble guanylate cyclase (sGC) enzyme, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), leading to downstream effects such as smooth muscle relaxation and platelet inhibition.
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been used in studies investigating the role of nitrous oxide in cardiovascular disease, cancer, and neurological disorders. For example, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to inhibit platelet aggregation, suggesting a potential therapeutic role in preventing thrombotic events such as heart attacks and strokes. Additionally, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has also been used to study the role of nitrous oxide in synaptic plasticity and memory formation, providing insights into the mechanisms underlying learning and memory.
特性
CAS番号 |
13256-23-0 |
|---|---|
製品名 |
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide |
分子式 |
C8H11N3O |
分子量 |
165.19 g/mol |
IUPAC名 |
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide |
InChI |
InChI=1S/C8H11N3O/c1-2-11(10-12)7-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3 |
InChIキー |
HXKBADXWZNBJSW-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=NC=C1)N=O |
正規SMILES |
CCN(CC1=CC=NC=C1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



